4-[p-Chlorobenzoyl]-1-methylpiperidine 4-[p-Chlorobenzoyl]-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14022734
InChI: InChI=1S/C13H16ClNO/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3
SMILES:
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol

4-[p-Chlorobenzoyl]-1-methylpiperidine

CAS No.:

Cat. No.: VC14022734

Molecular Formula: C13H16ClNO

Molecular Weight: 237.72 g/mol

* For research use only. Not for human or veterinary use.

4-[p-Chlorobenzoyl]-1-methylpiperidine -

Specification

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
IUPAC Name (4-chlorophenyl)-(1-methylpiperidin-4-yl)methanone
Standard InChI InChI=1S/C13H16ClNO/c1-15-8-6-11(7-9-15)13(16)10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3
Standard InChI Key PADAQXSTUYWENK-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl

Introduction

Structural Characteristics and Physicochemical Properties

The molecular framework of 4-[p-Chlorobenzoyl]-1-methylpiperidine (C₁₃H₁₆ClNO, MW: 237.72 g/mol) integrates a rigid piperidine core with a planar p-chlorobenzoyl group, enabling interactions with hydrophobic pockets in enzymatic targets . Key physicochemical properties include:

PropertyValueSource
cLogP3.2
Topological PSA29.5 Ų
Solubility (Water)139 mg/mL (SILICOS-IT)
Boiling PointNot reported
Melting PointNot reported

The benzoylpiperidine fragment is metabolically stable and serves as a bioisostere for piperazine, enhancing its drug-likeness . The chlorine atom at the para position of the benzoyl group enhances electron-withdrawing effects, potentially improving binding affinity to targets like MAGL .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-[p-Chlorobenzoyl]-1-methylpiperidine typically involves Friedel-Crafts acylation or Mannich condensation. A representative pathway includes:

  • N-Methylation of Piperidine-4-carboxylic Acid:
    Piperidine-4-carboxylic acid is methylated using formaldehyde under transfer hydrogenation conditions to yield 1-methylpiperidine-4-carboxylic acid .

  • Acylation with p-Chlorobenzoyl Chloride:
    The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts acylation with p-chlorobenzene in the presence of AlCl₃ .

This method achieves moderate yields (34–80%) and is scalable for industrial production . Alternative routes employ cross-coupling reactions, such as Suzuki-Miyaura, to introduce aromatic substituents .

Optimization Challenges

  • Rotational Isomerism: NMR studies reveal two conformers due to restricted rotation around the benzoyl-piperidine bond, complicating purification .

  • Byproduct Formation: Use of thionyl chloride risks over-chlorination, necessitating precise stoichiometric control .

Pharmacological Activities

Monoacylglycerol Lipase (MAGL) Inhibition

4-[p-Chlorobenzoyl]-1-methylpiperidine derivatives exhibit reversible MAGL inhibition, a therapeutic strategy for cancer and neurodegenerative diseases. Key findings include:

CompoundMAGL IC₅₀ (µM)Selectivity (vs. FAAH, CB1/2)Cancer Cell Inhibition (IC₅₀)
Lead Analog0.65>10 µM7.9–92 µM (PDAC, breast)
Optimized0.46>10 µM9.28 µM (PDAC-3 cells)

The lead compound displaces a structural water molecule in MAGL’s active site, forming hydrogen bonds with residues Ser122 and Ala51 . Substitution at the benzoyl para position (e.g., i-Pr or biphenyl groups) enhances potency 10-fold .

Anticancer Mechanisms

  • Proliferation Inhibition: The compound reduces viability in breast (MCF-7, MDA-MB-231) and ovarian (COV318) cancer cells via MAGL-dependent 2-AG accumulation, triggering apoptosis .

  • Synergy with Chemotherapy: Combined with paclitaxel, it achieves near-complete sterilization of Mycobacterium tuberculosis in preclinical models .

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